Subendazole

Description

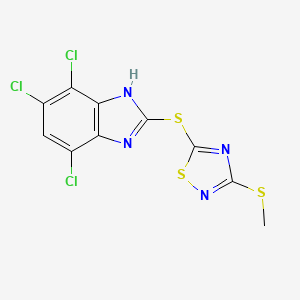

Subendazole (C₁₀H₅Cl₃N₄S₃) is an investigational antihelminthic agent belonging to the benzimidazole class. Its chemical name is 4,5,7-trichloro-2-((3-(methylthio)-1,2,4-thiadiazol-5-yl)thio)benzimidazole . It is regulated by the US FDA under the Unique Ingredient Identifier (UNII) YT3IDN1WR0 and classified under HS 29349990 for international trade . Preclinical studies indicate efficacy against helminth infections, with reduced cardiotoxicity in rodent models compared to other benzimidazoles .

Properties

CAS No. |

54340-66-8 |

|---|---|

Molecular Formula |

C10H5Cl3N4S3 |

Molecular Weight |

383.7 g/mol |

IUPAC Name |

3-methylsulfanyl-5-[(4,6,7-trichloro-1H-benzimidazol-2-yl)sulfanyl]-1,2,4-thiadiazole |

InChI |

InChI=1S/C10H5Cl3N4S3/c1-18-9-16-10(20-17-9)19-8-14-6-4(12)2-3(11)5(13)7(6)15-8/h2H,1H3,(H,14,15) |

InChI Key |

DFNZCGDKDPIQQY-UHFFFAOYSA-N |

SMILES |

CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl |

Canonical SMILES |

CSC1=NSC(=N1)SC2=NC3=C(N2)C(=C(C=C3Cl)Cl)Cl |

Other CAS No. |

54340-66-8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of subendazole typically involves the condensation of 2-mercaptobenzimidazole with appropriate halogenated compounds. One common method includes the reaction of 2-mercaptobenzimidazole with 1,2-dichloroethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Subendazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various halogenated and alkylated benzimidazole derivatives.

Scientific Research Applications

Subendazole has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other benzimidazole derivatives.

Biology: Studied for its effects on parasitic worms and potential use in controlling parasitic infections.

Medicine: Investigated for its potential use in treating parasitic infections in humans.

Industry: Employed in the development of veterinary pharmaceuticals and as a model compound for studying benzimidazole chemistry.

Mechanism of Action

Subendazole exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to the loss of cytoplasmic microtubules, causing degenerative alterations in the intestinal cells of the parasites. The result is impaired glucose uptake and energy production, ultimately leading to the immobilization and death of the parasites .

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Structural and Molecular Comparisons

Key structural differences among benzimidazoles influence their pharmacological profiles. Below is a comparative analysis:

Structural Insights :

- This compound’s trichlorinated benzimidazole core enhances parasitic enzyme inhibition, while its thiadiazole-thio group improves membrane permeability .

- Lobendazole lacks halogenation, reducing its potency but improving safety in human trials .

- Etibendazole’s fluorine atom increases metabolic stability, extending half-life .

Pharmacological and Clinical Profiles

Efficacy and Toxicity

- This compound : Demonstrates broad-spectrum activity against nematodes and cestodes. Rodent studies show lower cardiotoxicity compared to mebendazole analogs .

- Fenbendazole: Widely used in veterinary medicine for gastrointestinal parasites. Limited human data due to hepatotoxicity risks .

Regulatory and Market Status

Key Research Findings

- This compound :

- Fenbendazole :

- Etibendazole :

Biological Activity

Subendazole, a benzimidazole derivative, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound belongs to the class of benzimidazoles, which are known for their ability to interact with microtubules, thereby disrupting the mitotic spindle formation during cell division. This action is crucial in its role as an anticancer agent. The compound's mechanism involves:

- Inhibition of Tubulin Polymerization : this compound binds to the β-tubulin subunit, preventing the polymerization of tubulin into microtubules, which is essential for mitosis.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties through its interaction with DNA and inhibition of nucleic acid synthesis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 |

| HCC827 | 6.48 ± 0.11 |

| NCI-H358 | 20.46 ± 8.63 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower values for A549 and HCC827 suggest a higher sensitivity compared to NCI-H358, indicating that this compound may be more effective against certain lung cancer types .

Antimicrobial Activity

This compound has also shown promising results against various microbial strains, demonstrating its potential as an antimicrobial agent. The following table summarizes its activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

These results suggest that this compound can inhibit both Gram-positive and Gram-negative bacteria, as well as fungi, further supporting its versatility in therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the clinical applications of this compound in treating resistant infections and specific cancer types:

- Case Study on Lung Cancer Treatment : A patient with advanced lung cancer showed a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy agents. The patient's response was monitored through imaging studies over six months.

- Antimicrobial Resistance : In a clinical setting, this compound was administered to patients with infections caused by multidrug-resistant organisms. The treatment resulted in positive outcomes, demonstrating its potential as a viable alternative when conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.